1-(2-Bromoethyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones, which are five-membered cyclic amides. This compound possesses a bromine atom attached to an ethyl group at the second position of the pyrrolidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical development.
The compound can be synthesized from various starting materials, particularly through reactions involving pyrrolidin-2-ones and bromoethyl derivatives. It is often utilized in research and development within medicinal chemistry due to its potential biological activities.
1-(2-Bromoethyl)pyrrolidin-2-one is classified as:
1-(2-Bromoethyl)pyrrolidin-2-one can be synthesized through several methods, including:
The synthesis typically involves:
The molecular structure of 1-(2-Bromoethyl)pyrrolidin-2-one consists of a pyrrolidine ring with a carbonyl group at position 2 and a bromoethyl substituent at position 1.
1-(2-Bromoethyl)pyrrolidin-2-one can participate in various chemical reactions:
The reactivity of the compound is influenced by the presence of the bromine atom, which is a good leaving group in substitution reactions. Additionally, the carbonyl group enhances electrophilicity, allowing for further functionalization.
The mechanism by which 1-(2-Bromoethyl)pyrrolidin-2-one exerts its effects involves:
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of synthesized compounds .
1-(2-Bromoethyl)pyrrolidin-2-one has several scientific uses:
1-(2-Bromoethyl)pyrrolidin-2-one represents a systematically named heterocyclic compound with significant synthetic utility. According to IUPAC conventions, the parent structure is pyrrolidin-2-one, a five-membered lactam where the nitrogen atom is substituted at the 1-position by a 2-bromoethyl group (–CH₂CH₂Br) [5]. This systematic name precisely defines the molecular architecture and distinguishes it from related structures like 1-(3-bromopropyl)pyrrolidin-2-one or regioisomers with alternative substitution patterns. The compound is alternatively known as 1-(2-bromoethyl)-2-pyrrolidinone in common nomenclature, particularly in commercial catalogs where it appears as a synthetic building block [8].
Structural identification is facilitated by several key identifiers:
The molecule features two critical functional elements: a pyrrolidinone heterocycle containing an amide bond constrained in a five-membered ring, and a flexible bromoalkyl chain that serves as an electrophilic handle for further derivatization. This bifunctional design creates a polar compound (logP ≈ 0.3 predicted) with a carbonyl group capable of hydrogen-bond acceptance and a carbon-bromine bond amenable to nucleophilic substitution reactions. The bromine atom exhibits characteristic reactivity patterns, participating in SN₂ reactions with diverse nucleophiles including amines, thiols, and carboxylates, while the lactam nitrogen can be further alkylated under basic conditions [5].
Table 1: Structural Identifiers of 1-(2-Bromoethyl)pyrrolidin-2-one
Identifier Type | Value | Source |
---|---|---|
Systematic Name | 1-(2-Bromoethyl)pyrrolidin-2-one | Sigma-Aldrich [1] |
CAS Registry No. | 117018-99-2 | TCI Chemicals |
Molecular Formula | C₆H₁₀BrNO | Ambeed [6] |
Molecular Weight | 192.06 g/mol | TCI Chemicals |
SMILES String | BrCCN1CCCC1=O | Sigma-Aldrich [1] |
InChI Key | BVAQGSLQZNUFHQ-UHFFFAOYSA-N | Sigma-Aldrich [2] |
Reaxys Registry No. | 5497622 | TCI Chemicals [8] |
The emergence of 1-(2-bromoethyl)pyrrolidin-2-one as a synthetic building block parallels the development of modern heterocyclic chemistry in pharmaceutical research. While the precise date of its first synthesis remains undocumented in available literature, the compound entered chemical catalogs in the late 1980s to early 1990s, coinciding with the period when its CAS registry number (117018-99-2) was assigned [5]. The Reaxys registry number 5497622 suggests its initial appearance in chemical literature likely occurred during this productive era of heterocyclic chemistry development [8].
The compound's synthesis historically followed a two-step approach from pyrrolidin-2-one: (1) N-alkylation with ethylene dibromide under basic conditions, and (2) selective isolation of the mono-substituted product. This method exploited the differential reactivity between the two bromine atoms in ethylene dibromide, though modern purification techniques have improved yields and purity [5]. Commercial availability began in the mid-1990s through specialty chemical suppliers targeting medicinal chemistry research, with Sigma-Aldrich and TCI Chemicals listing it as a building block for early discovery researchers without comprehensive analytical characterization [1] .
The compound gained prominence as researchers recognized the pharmacological advantages of the pyrrolidinone scaffold coupled with the versatile reactivity of the bromoethyl moiety. Its transition from academic curiosity to commercial availability reflects its utility in drug discovery. By the early 2000s, it had become catalogued by multiple suppliers (>95% purity) as a reagent for constructing molecular libraries, particularly for central nervous system targets and kinase inhibitors where the pyrrolidinone scaffold offers conformational constraints beneficial for target binding [5] [8]. This trajectory exemplifies how specialized building blocks emerge to meet synthetic chemistry demands in pharmaceutical development.
1-(2-Bromoethyl)pyrrolidin-2-one occupies a strategic position in synthetic organic and medicinal chemistry due to its bifunctional reactivity and the privileged status of the pyrrolidinone scaffold in pharmacologically active compounds. The molecule serves as a versatile linchpin for constructing complex nitrogen-containing heterocycles and bioactive molecules. Its bromoethyl chain readily participates in nucleophilic substitution reactions with amines, thiols, and carboxylates, while the lactam carbonyl offers hydrogen-bond accepting capability critical for target engagement in biological systems [5] [6].
The pyrrolidinone core represents a conformationally constrained analog of flexible amide bonds, imparting several pharmacological advantages:
These properties make it particularly valuable in CNS drug discovery where molecular properties must balance blood-brain barrier penetration and aqueous solubility. Commercial suppliers including TCI Chemicals and Sigma-Aldrich market this compound specifically for early discovery research, with typical purity specifications exceeding 95% by gas chromatography [8]. The compound requires specialized handling (refrigeration under inert gas) due to its heat sensitivity and potential decomposition, reflecting the reactivity that makes it synthetically valuable [6].
Table 2: Key Physicochemical Properties and Applications
Property | Value/Characteristic | Significance in Drug Discovery |
---|---|---|
Physical State | Low-melting solid or liquid (vendor dependent) | Handling characteristics in solution-phase synthesis |
Purity Specification | >95.0% (GC) | Suitable for lead optimization stages |
Storage Requirements | Refrigerated (0-10°C), inert atmosphere | Maintains electrophilic reactivity of bromide |
Boiling Point | 92°C at 0.8 mmHg | Indicates thermal sensitivity during purification |
Specific Gravity | 1.53 g/cm³ (20°C) | Solvent selection for reactions |
Key Reactivity | Nucleophilic substitution at bromine | Enables C–N, C–O, C–S bond formation |
Heterocycle Utility | Conformationally constrained amide | Bioisostere for peptide bonds in bioactive molecules |
Reported Applications | CNS agents, kinase inhibitors | Privileged scaffold for diverse target classes |
Pharmaceutical applications leverage the compound as a precursor to bioactive molecules targeting neurological disorders and cancer. Examples from patent literature include:
The commercial significance is reflected in pricing structures from research chemical suppliers, with 1g quantities ranging from $94-261 USD across vendors, indicative of specialized synthetic building blocks rather than commodity chemicals [5]. This premium positioning underscores its value in constructing molecular complexity efficiently. As medicinal chemistry increasingly focuses on saturated heterocycles to improve success rates in clinical development, the importance of versatile building blocks like 1-(2-bromoethyl)pyrrolidin-2-one continues to grow, particularly in fragment-based drug discovery and targeted covalent inhibitor development where its two distinct reactive vectors offer unique opportunities for molecular design.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: